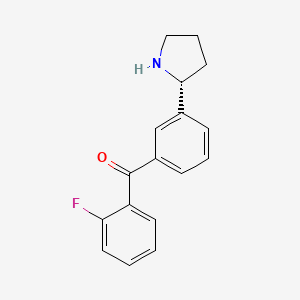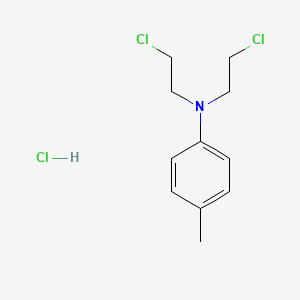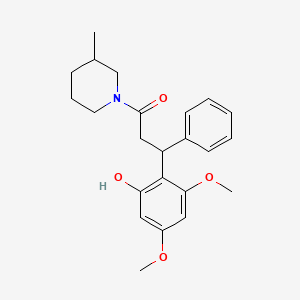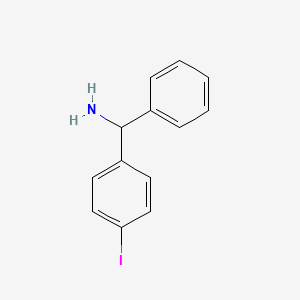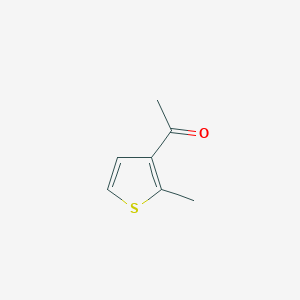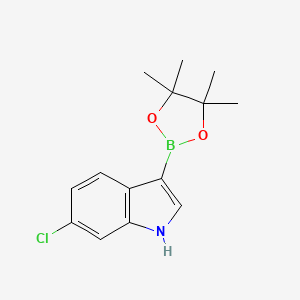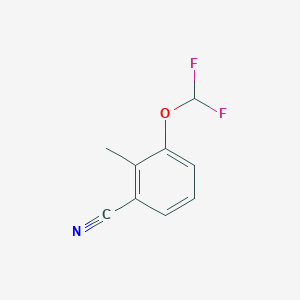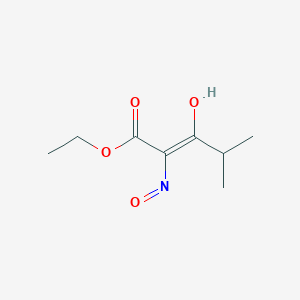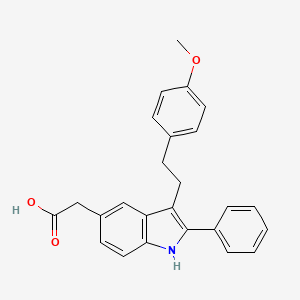
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. This compound features a unique structure that includes a methoxyphenethyl group, a phenyl group, and an indole moiety, all connected to an acetic acid backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methoxyphenethyl chloride in the presence of a Lewis acid catalyst.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, hydroxylated derivatives
Aplicaciones Científicas De Investigación
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A structurally similar compound with a furochromenyl moiety instead of the indole core.
4-Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group attached to an acetic acid backbone.
Uniqueness
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid is unique due to its indole core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H23NO3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-[3-[2-(4-methoxyphenyl)ethyl]-2-phenyl-1H-indol-5-yl]acetic acid |
InChI |
InChI=1S/C25H23NO3/c1-29-20-11-7-17(8-12-20)9-13-21-22-15-18(16-24(27)28)10-14-23(22)26-25(21)19-5-3-2-4-6-19/h2-8,10-12,14-15,26H,9,13,16H2,1H3,(H,27,28) |
Clave InChI |
YZLHLVJLTOPOHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=C(NC3=C2C=C(C=C3)CC(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


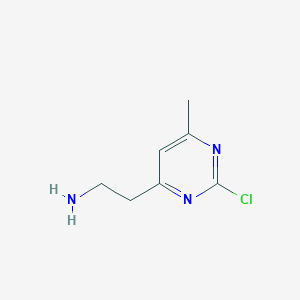
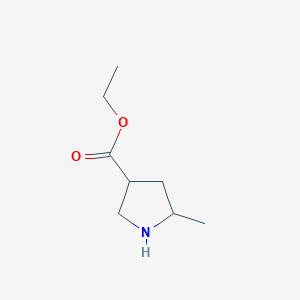
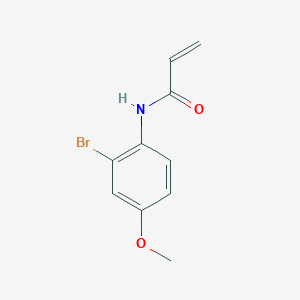

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
